Cas no 1240567-40-1 ([(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride)
amine hydrochloride structure](https://www.kuujia.com/scimg/cas/1240567-40-1x500.png)
[(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- [(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride
- Cl.CC(C)CNCC1=CC(F)=CC=C1
- N-(3-Fluorobenzyl)-N-isobutylamine hydrochloride
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- Inchi: 1S/C11H16FN.ClH/c1-9(2)7-13-8-10-4-3-5-11(12)6-10;/h3-6,9,13H,7-8H2,1-2H3;1H
- InChI Key: PHIQGERODRATIF-UHFFFAOYSA-N
- SMILES: Cl.FC1=CC=CC(=C1)CNCC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 136
- Topological Polar Surface Area: 12
[(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ24861-25g |
[(3-fluorophenyl)methyl](2-methylpropyl)amine hydrochloride |
1240567-40-1 | 95+% | 25g |
$2248.00 | 2024-04-20 | |
A2B Chem LLC | AJ24861-50g |
[(3-fluorophenyl)methyl](2-methylpropyl)amine hydrochloride |
1240567-40-1 | 95+% | 50g |
$3463.00 | 2024-04-20 | |
A2B Chem LLC | AJ24861-10g |
[(3-fluorophenyl)methyl](2-methylpropyl)amine hydrochloride |
1240567-40-1 | 95+% | 10g |
$1573.00 | 2024-04-20 | |
A2B Chem LLC | AJ24861-5g |
[(3-fluorophenyl)methyl](2-methylpropyl)amine hydrochloride |
1240567-40-1 | 95+% | 5g |
$1235.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196346-1g |
[(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride |
1240567-40-1 | 98% | 1g |
¥2155.00 | 2024-08-09 | |
A2B Chem LLC | AJ24861-2g |
[(3-fluorophenyl)methyl](2-methylpropyl)amine hydrochloride |
1240567-40-1 | 95+% | 2g |
$1067.00 | 2024-04-20 | |
A2B Chem LLC | AJ24861-1g |
[(3-fluorophenyl)methyl](2-methylpropyl)amine hydrochloride |
1240567-40-1 | 95+% | 1g |
$830.00 | 2024-04-20 | |
A2B Chem LLC | AJ24861-100g |
[(3-fluorophenyl)methyl](2-methylpropyl)amine hydrochloride |
1240567-40-1 | 95+% | 100g |
$4374.00 | 2024-04-20 |
[(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride Related Literature
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
Additional information on [(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride
Introduction to [(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride (CAS No. 1240567-40-1)
[(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride, a compound with the chemical identifier CAS No. 1240567-40-1, is a significant molecule in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry.
The molecular structure of [(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride consists of a fluorinated aromatic ring connected to an amine group, which is further substituted with a (2-methylpropyl) moiety. This specific arrangement imparts distinct chemical and pharmacological characteristics, making it a valuable candidate for various therapeutic interventions. The presence of the fluorine atom, in particular, enhances the compound's metabolic stability and binding affinity to biological targets, which are critical factors in drug design.
In recent years, there has been a growing interest in fluorinated compounds due to their improved pharmacokinetic profiles and enhanced biological activity. Research has demonstrated that the introduction of fluorine atoms into organic molecules can lead to increased lipophilicity, reduced metabolic clearance, and improved binding interactions with enzymes and receptors. These properties make fluorinated compounds particularly attractive for the development of novel therapeutics.
One of the most compelling aspects of [(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride is its potential application in the treatment of neurological disorders. Studies have shown that compounds with similar structural motifs can interact with neurotransmitter receptors and ion channels, potentially modulating neuronal activity. The fluorine atom's ability to enhance binding affinity suggests that this compound may exhibit potent effects on central nervous system (CNS) targets, making it a promising candidate for further investigation.
Furthermore, the compound's amine group provides a versatile scaffold for further chemical modifications. This allows medicinal chemists to explore various derivatives that could optimize pharmacological properties such as solubility, bioavailability, and target specificity. The hydrochloride salt form of the compound enhances its stability and solubility, facilitating its use in both preclinical and clinical studies.
The synthesis of [(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and fluorination techniques, are employed to construct the desired molecular framework efficiently. These synthetic strategies not only ensure high yields but also minimize unwanted byproducts, ensuring the purity of the final product.
In academic research, [(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride has been used as a key intermediate in the development of more complex pharmacophores. Its structural features allow for easy functionalization at multiple sites, enabling the creation of libraries of compounds for high-throughput screening. This approach has been instrumental in identifying novel drug candidates with improved therapeutic profiles.
The pharmacological evaluation of [(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride has revealed several interesting properties. In vitro studies have demonstrated its ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. These interactions are mediated by the compound's ability to mimic or modulate endogenous neurotransmitters, leading to altered neuronal signaling pathways.
Preclinical studies have provided further insights into the potential therapeutic applications of this compound. Animal models have shown that [(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride can modulate behaviors associated with neurological disorders such as anxiety and depression. These findings support its potential as a lead compound for further development into therapeutic agents.
The safety profile of [(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride is another critical aspect that has been extensively studied. Preliminary toxicology assessments have indicated that the compound exhibits low toxicity at relevant doses, suggesting its potential for safe clinical use. However, further studies are necessary to fully characterize its safety profile and identify any potential adverse effects.
The role of computational chemistry in understanding the behavior of [(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride cannot be overstated. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at an atomic level. These simulations provide valuable insights into binding affinities, enzyme kinetics, and metabolic pathways, guiding experimental design and optimizing drug development strategies.
In conclusion, [(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride (CAS No. 1240567-40-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its favorable pharmacological properties, make it an attractive candidate for further exploration in drug discovery programs targeting neurological disorders among other therapeutic areas.
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